3-Methylbut-3-enyl 2-methylbutyrate
CAS No.: 84254-81-9
Cat. No.: VC16989702
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84254-81-9 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 3-methylbut-3-enyl 2-methylbutanoate |
| Standard InChI | InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h9H,2,5-7H2,1,3-4H3 |
| Standard InChI Key | LTOLHPXUSLBUHD-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(=O)OCCC(=C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
The compound’s structure comprises a 3-methylbut-3-enyl group (an unsaturated tert-alcohol derivative) esterified with 2-methylbutanoic acid. The double bond in the 3-methylbut-3-enyl moiety introduces geometric isomerism, though the cis or trans configuration remains unspecified in available literature . The SMILES notation \text{CCC(C)C(=O)OCCC(=C)C confirms the branching at both the acid and alcohol components .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 170.25 g/mol | PubChem |
| InChIKey | LTOLHPXUSLBUHD-UHFFFAOYSA-N | PubChem |
| SMILES | CCC(C)C(=O)OCCC(=C)C | PubChem |
| CAS Registry Number | 84254-81-9 | PubChem |
Spectroscopic and Physical Properties
Synthesis and Production Pathways
Conventional Esterification
The compound is synthesized via acid-catalyzed esterification between 3-methylbut-3-en-1-ol and 2-methylbutanoic acid. This reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions . The LIPID MAPS database lists related esters (e.g., isopentyl isopentanoate, LMFA07010919) produced through analogous methods, supporting this pathway’s feasibility .
Enzymatic and Green Chemistry Approaches
Recent trends favor lipase-mediated esterification for higher selectivity and lower energy consumption. For instance, immobilized Candida antarctica lipase B has been used to synthesize methyl 2-methylbutanoate (HMDB0029762) under solvent-free conditions . Adapting such methods could optimize 3-methylbut-3-enyl 2-methylbutyrate production while minimizing byproducts.
Functional Applications and Industrial Relevance
Flavor and Fragrance Industry
While direct evidence is limited, structurally similar esters like cis-3-hexenyl 2-methylbutanoate (FEMA 3497) are approved as flavoring agents due to their fresh, fruity notes . The branched alkyl groups in 3-methylbut-3-enyl 2-methylbutyrate likely impart analogous organoleptic properties, making it a candidate for perfumery or food additives.
Biochemical and Metabolic Studies
Methyl 2-methylbutanoate (HMDB0029762), a related short-chain ester, is detected in human metabolomes, though its role remains unclear . This suggests that 3-methylbut-3-enyl 2-methylbutyrate may participate in lipid metabolism or signaling pathways, warranting further investigation.
Comparative Analysis with Analogous Esters
Table 2: Structural and Functional Comparison
The unsaturated backbone of 3-methylbut-3-enyl 2-methylbutyrate distinguishes it from saturated analogs, potentially enhancing volatility and aroma profile. Its higher molecular weight compared to methyl esters may also influence bioavailability in biological systems .
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